molecular formula C8H11NaO5 B7897657 sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Cat. No.: B7897657
M. Wt: 210.16 g/mol
InChI Key: UJZUICGIJODKOS-IPZCTEOASA-M
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Description

The compound identified as “sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate” is a chemical entity with significant potential in various scientific fields. It is known for its unique properties and applications, making it a subject of interest in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate involves specific synthetic routes and reaction conditions. One method includes the synthesis from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner . The reaction conditions typically involve controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate include:

    CID 2632: A cephalosporin antibiotic.

    CID 6540461: Another cephalosporin with antibacterial properties.

    CID 5362065: A β-lactam antibiotic.

    CID 5479530: Also a cephalosporin antibiotic.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

sodium;(E)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZUICGIJODKOS-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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